molecular formula C11H11N3O2 B1321586 1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone CAS No. 89082-06-4

1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone

Cat. No.: B1321586
CAS No.: 89082-06-4
M. Wt: 217.22 g/mol
InChI Key: DINCHDZKCLOPQM-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone (CAS Number: 89082-06-4) is a synthetically versatile, triazole-containing ketone derivative with a molecular weight of 217.23 g/mol. Its structure features a 3-methoxyphenyl group linked to a 1,2,4-triazole moiety via an ethanone spacer, making it a valuable scaffold in medicinal chemistry and drug discovery. The primary research value of this compound lies in its role as a building block for the development of novel pharmacological agents. The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, known to be a hallmark of antifungal agents such as fluconazole and itraconazole. The presence of this moiety suggests potential for investigating antifungal properties, and researchers are exploring its use in designing new lead molecules with potential low toxicity and favorable pharmacokinetic characteristics. Substituents on the aromatic ring, such as the methoxy group in this compound, can influence bioactivity, solubility, and metabolic stability. In synthetic chemistry, this compound serves as a key intermediate for constructing more complex heterocyclic systems. It can be prepared via nucleophilic substitution, where 3-methoxyphenacyl bromide reacts with 1,2,4-triazole in acetone in the presence of a base like triethylamine. The compound's structure has been confirmed by techniques including X-ray crystallography, which reveals its solid-state conformation. Hazard Statement: This product may cause an allergic skin reaction and causes serious eye irritation. Researchers should wear appropriate personal protective equipment. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

IUPAC Name

1-(3-methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-10-4-2-3-9(5-10)11(15)6-14-8-12-7-13-14/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINCHDZKCLOPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612091
Record name 1-(3-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89082-06-4
Record name 1-(3-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

  • 3-Methoxyphenacyl bromide (or chloride)
  • 1H-1,2,4-triazole
  • Triethylamine (as base)
  • Solvents: acetone, chloroform, 2-propanol

Reaction Conditions

  • The reaction is carried out by stirring a suspension of 1,2,4-triazole and 3-methoxyphenacyl bromide in acetone.
  • Triethylamine is added dropwise over approximately 1 hour at a temperature below 0°C to control the reaction rate and minimize side reactions.
  • After addition, the mixture is stirred at room temperature for an additional 30 minutes to ensure completion.

Work-up Procedure

  • The reaction mixture is filtered to remove triethylamine hydrobromide salt precipitates.
  • The precipitate is washed with acetone to recover any product.
  • The filtrate is evaporated under reduced pressure.
  • The residue is dissolved in chloroform and washed with water to remove residual salts and impurities.
  • After evaporation of chloroform, the crude product is recrystallized from 2-propanol to yield the pure this compound as a solid.

Yield and Characterization

  • Yields for analogous compounds prepared by this method are typically in the range of 60-70%.
  • Melting points and NMR data confirm the structure and purity.
  • For example, 1-phenyl-2-(1,2,4-triazol-1-yl)ethanone was obtained with a 66.7% yield and melting point 100–103°C, with characteristic ^1H NMR signals corresponding to the triazole and aromatic protons.

Alternative and Related Synthetic Routes

Acylation Route via Oxalyl Chloride

  • A method involving acylation of a substituted aniline derivative with oxalyl chloride to form an acyl chloride intermediate, followed by condensation with 1,2,4-triazole derivatives, has been reported.
  • This multi-step approach includes substitution, acylation, deprotection, and ring closure steps to build complex triazole-containing molecules.
  • Although more complex, this method allows for structural diversity and functional group tolerance.

Photocatalytic and Click Chemistry Approaches

  • Recent advances include photocatalytic synthesis of triazole derivatives via azide-alkyne cycloaddition ("click chemistry") under mild conditions using visible light and copper catalysts.
  • While these methods are more commonly applied to 1,2,3-triazoles, they demonstrate the potential for sustainable and efficient synthesis of triazole-containing compounds.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Nucleophilic substitution 3-Methoxyphenacyl bromide + 1,2,4-triazole Triethylamine, acetone, 0°C to RT 60-70 Simple, direct, widely used
Acylation via oxalyl chloride Substituted aniline + oxalyl chloride + triazole Multiple steps, reflux, methanol ~85-90 Multi-step, allows functionalization
Photocatalytic click chemistry Azides + alkynes + Cu catalyst + light Green LED irradiation, aqueous media 70-85 Sustainable, mild conditions, click chemistry

Research Findings and Notes

  • The nucleophilic substitution method is robust and reproducible, providing moderate to good yields with straightforward purification.
  • Reaction temperature control (below 0°C during base addition) is critical to minimize side reactions and improve yield.
  • The use of triethylamine as a base facilitates the formation of the triazole-substituted ethanone by scavenging the released hydrogen halide.
  • Recrystallization from 2-propanol is effective for obtaining high-purity product.
  • Alternative methods involving acylation and ring closure provide routes to more complex analogs but require more steps and careful control of reaction conditions.
  • Photocatalytic methods offer greener alternatives but are less commonly applied to this specific compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 1-(3-Hydroxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone.

    Reduction: 1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanol.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone would depend on its specific application. For example, if it exhibits antimicrobial activity, it might inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The triazole ring is known to interact with various biological targets, potentially disrupting enzyme activity or receptor binding.

Comparison with Similar Compounds

Physicochemical Data

Key properties of selected analogs:

Compound Name Substituent Yield (%) Melting Point (°C) Molecular Weight (g/mol)
1-(2,4-Difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone 2,4-difluorophenyl High Not reported 223.18
1-(Benzofuran-2-yl)-2-(1,2,4-triazol-1-yl)ethanone Benzofuran-2-yl 47–83 115–170 ~283.3
1-(2-Naphthyl)-2-(1,2,4-triazol-1-yl)ethanone 2-Naphthyl Not reported Not reported ~265.3

Notable Trends:

  • Methoxy vs. Halogen Substituents : The 3-methoxy group in the target compound likely enhances solubility compared to electron-withdrawing groups (e.g., F, Cl) but may reduce antifungal potency due to decreased electrophilicity .
  • Aromatic Systems : Benzofuran or naphthyl groups increase molecular rigidity and may improve target binding .

Antimicrobial and Antifungal Activity

Compound Name Key Bioactivities Efficacy vs. Controls
1-(2,4-Difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone Anti-Trypanosoma cruzi, antifungal (C. albicans) Superior to fluconazole in some assays
Benzofuryl derivatives (e.g., compound 9 ) Antibacterial (S. aureus), antifungal (M. furfur) Comparable to ampicillin/kanamycin
Naphthyl derivatives Anticonvulsant (PTZ model) Effective at 30 mg/kg

Mechanistic Insights :

  • Triazole Ring: Inhibits fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol synthesis .
  • Substituent Effects : Difluorophenyl groups enhance membrane penetration and target affinity, while methoxy groups may improve pharmacokinetics .

Anticonvulsant Activity

Structural and Functional Comparison

Electronic and Steric Effects

  • Electron-Donating Groups (OCH₃) : Improve solubility and metabolic stability but may reduce target binding .

Pharmacokinetic Considerations

  • Lipophilicity : Difluorophenyl and naphthyl analogs exhibit higher logP values, favoring blood-brain barrier penetration .
  • Metabolic Stability : Methoxy groups may slow hepatic degradation compared to halogenated analogs .

Biological Activity

1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone is an organic compound characterized by the presence of a methoxyphenyl group and a triazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal applications. The triazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₁N₃O₂
  • CAS Number : 89082-06-4
  • Molecular Weight : 217.224 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Ethanone Backbone : Achieved through Friedel-Crafts acylation of 3-methoxybenzene with an acyl chloride.
  • Introduction of the Triazole Ring : Accomplished via cyclization reactions involving hydrazine derivatives and acyl chlorides.

Antimicrobial Activity

Research indicates that compounds containing a triazole ring often exhibit significant antimicrobial properties. The mechanism of action may involve:

  • Inhibition of cell wall synthesis.
  • Disruption of protein function.
    The triazole ring's ability to interact with enzymes or receptors plays a crucial role in its biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives, including this compound:

  • Antifungal Activity :
    • A study reported the synthesis of various triazolium salts and evaluated their antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The findings suggest that modifications in the structure can enhance antifungal potency .
    • The minimum inhibitory concentration (MIC) for similar compounds was found to be as low as 0.0125 mg/mL, indicating strong antifungal potential .
  • Antimycobacterial Activity :
    • Research on related compounds demonstrated promising results against Mycobacterium tuberculosis, with some derivatives showing MIC values below 6 μg/mL. This suggests that structural modifications can lead to enhanced activity against resistant strains .
  • Cytotoxicity Studies :
    • In vitro cytotoxicity assessments using mouse fibroblast 3T3 cells indicated that concentrations up to 50 μg/mL were permissible without significant toxicity, highlighting the compound's potential therapeutic index .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntifungalMIC as low as 0.0125 mg/mL
AntimycobacterialMIC < 6 μg/mL
CytotoxicitySafe up to 50 μg/mL

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone, and how can reaction conditions be optimized for higher yield?

  • Methodology :

  • Step 1 : Start with a substituted acetophenone derivative (e.g., 3-methoxyacetophenone) and react it with a triazole-thione under basic conditions (e.g., K₂CO₃ in acetone) to introduce the triazole moiety via nucleophilic substitution .

  • Step 2 : Optimize reaction time, temperature, and stoichiometry. For example, refluxing in acetone for 1–2 hours with a 1:1 molar ratio of reactants improves yield .

  • Step 3 : Purify the product via recrystallization from methanol/chloroform (9:1 v/v) to obtain high-purity crystals suitable for structural analysis .

  • Key Parameters : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity to minimize side reactions.

    • Data Table :
ParameterOptimal ConditionImpact on Yield
SolventAcetoneMaximizes solubility of intermediates
BaseK₂CO₃Enhances nucleophilicity of triazole
TemperatureReflux (~56°C)Accelerates reaction kinetics
RecrystallizationMethanol/ChloroformRemoves unreacted starting materials

Q. How is the crystal structure of this compound determined, and what are the critical parameters to consider during X-ray diffraction analysis?

  • Methodology :

  • Data Collection : Use a single-crystal X-ray diffractometer (e.g., Stoe IPDS II) at low temperature (173 K) to minimize thermal motion artifacts. Collect reflections up to θ ~ 27° for high resolution .

  • Refinement : Employ SHELXL or similar software with full-matrix least-squares methods. Place hydrogen atoms in calculated positions using a riding model (C–H = 0.95–0.99 Å) .

  • Validation : Check data-to-parameter ratio (>13:1) and R-factor (<0.05) to ensure reliability .

    • Critical Parameters :
  • Crystal Quality : Ensure crystals are non-twinned and free of cracks.

  • Hydrogen Bonding : Analyze C–H⋯N interactions (e.g., bond distances ~2.6–3.0 Å) to understand packing motifs .

Advanced Research Questions

Q. How do the dihedral angles between the triazole ring and methoxyphenyl group influence the compound's molecular conformation and potential biological interactions?

  • Methodology :

  • Structural Analysis : Calculate dihedral angles using crystallographic data. For analogs, the triazole and aromatic rings often exhibit angles ~80–85°, creating a non-planar conformation that may hinder binding to fungal cytochrome P450 enzymes .

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate steric effects with antifungal activity. Compare with fluconazole analogs to identify structural determinants of efficacy .

    • Data Table :
Fragment PairDihedral Angle (°)Biological Implication
Triazole vs. Methoxyphenyl83.4(2)Reduces π-π stacking with target proteins
Ethanone vs. Methoxyphenyl2.9(2)Aligns hydrophobic groups for membrane penetration

Q. What methodologies are recommended for resolving contradictions in hydrogen bonding patterns reported across crystallographic studies of triazole-containing compounds?

  • Methodology :

  • Systematic Comparison : Compile hydrogen bond geometries (e.g., D–H⋯A distances, angles) from multiple studies. For example, C–H⋯N interactions in this compound form C(9) chains along the [001] axis, while analogs may exhibit dimeric motifs .

  • Temperature-Dependent Studies : Collect data at varying temperatures (100–300 K) to assess thermal motion effects on hydrogen bond stability .

  • Topological Analysis : Use Hirshfeld surfaces to quantify intermolecular interactions and identify outliers in reported datasets .

    • Case Study :
  • Reported Contradiction : Some studies suggest dominant N–H⋯O bonds, while others emphasize C–H⋯N interactions.

  • Resolution : Re-analyze electron density maps to confirm hydrogen atom positions. Validate with neutron diffraction if available .

Q. How can reaction mechanisms for triazole introduction be validated, particularly when competing pathways (e.g., SN2 vs. radical) are proposed?

  • Methodology :

  • Isotopic Labeling : Use ¹⁵N-labeled triazole precursors to track substituent incorporation via NMR or mass spectrometry.
  • Kinetic Studies : Compare rate laws under varying conditions (e.g., light vs. dark) to rule out radical pathways .
  • Computational Evidence : Perform transition-state modeling (e.g., Gaussian 16) to identify energetically favorable pathways. For SN2 mechanisms, a single energy barrier is expected, while radical reactions show multiple intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone

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